1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridine moiety attached to a dihydroimidazole ring, making it a versatile molecule for numerous synthetic and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carbaldehyde and 4,5-dihydroimidazole.
Condensation Reaction: The aldehyde group of 6-chloropyridine-3-carbaldehyde reacts with the amine group of 4,5-dihydroimidazole under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4.BrH/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11;/h1-2,5H,3-4,6H2,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILXFGRHNIKRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N)CC2=CN=C(C=C2)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.